N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine
CAS No.:
Cat. No.: VC14664343
Molecular Formula: C8H13F2N3
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13F2N3 |
|---|---|
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine |
| Standard InChI | InChI=1S/C8H13F2N3/c1-6-7(4-12-13(6)2)3-11-5-8(9)10/h4,8,11H,3,5H2,1-2H3 |
| Standard InChI Key | WMAZSYSYZDKARD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NN1C)CNCC(F)F |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
N-((1,5-Dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine (C₈H₁₃F₂N₃) consists of a 1,5-dimethylpyrazole ring linked via a methylene group to a 2,2-difluoroethylamine moiety. The pyrazole ring’s 1- and 5-positions are methylated, enhancing steric stability and influencing electronic distribution. The difluoroethylamine side chain introduces electron-withdrawing fluorine atoms, which modulate polarity and hydrogen-bonding capacity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃F₂N₃ |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-4-yl)methyl]-2,2-difluoroethanamine |
| Canonical SMILES | CC1=C(C=NN1C)CNCC(F)F |
| XLogP3-AA (Predicted) | 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The compound’s InChIKey (WMAZSYSYZDKARD-UHFFFAOYSA-N) confirms its unique stereoelectronic profile, critical for intermolecular interactions .
Tautomerism and Conformational Dynamics
Pyrazole derivatives exhibit tautomerism, but the 1,5-dimethyl substitution in this compound locks the ring into a single tautomeric form, reducing structural ambiguity . Density functional theory (DFT) studies on analogous pyrazoles reveal that substituents at the 4-position (here, the methylene-difluoroethylamine group) induce slight non-planarity in the pyrazole ring, affecting π-π stacking and dipole interactions .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis typically involves a nucleophilic substitution reaction between 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole and 2,2-difluoroethylamine under controlled conditions.
Reaction Scheme:
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Step 1: Preparation of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole via chlorination of 4-methylpyrazole using thionyl chloride.
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Step 2: Alkylation of 2,2-difluoroethylamine with the chloromethyl intermediate in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours.
Key Optimization Parameters:
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Temperature: Excess heat promotes side reactions (e.g., Hofmann elimination).
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Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
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Stoichiometry: A 1:1.2 molar ratio of chloromethylpyrazole to difluoroethylamine maximizes yield (reported ~68%).
Derivative Formation
The hydrochloride salt (C₈H₁₄ClF₂N₃) is commonly isolated for improved stability, with a molecular weight of 225.67 g/mol . Halogenation or nitration at the pyrazole’s 3-position can further diversify the scaffold, though such modifications remain underexplored for this specific compound .
Physicochemical Properties
Solubility and Partitioning
The compound exhibits moderate lipophilicity (LogP ≈ 1.2), balancing aqueous solubility (~12 mg/mL in water at 25°C) and membrane permeability. Fluorine atoms enhance solubility in polar organic solvents (e.g., ethanol, acetone).
Spectroscopic Characterization
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IR Spectroscopy: Stretching vibrations at 3320 cm⁻¹ (N–H), 1650 cm⁻¹ (C=N pyrazole), and 1120 cm⁻¹ (C–F) .
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NMR (¹H): δ 2.25 (s, 3H, N–CH₃), δ 2.98 (t, 2H, CH₂NH), δ 4.15 (s, 2H, pyrazole-CH₂) .
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Mass Spectrometry: ESI-MS shows a base peak at m/z 189.21 [M+H]⁺, with fragment ions at m/z 142 (pyrazole-CH₂ loss) and m/z 96 (difluoroethylamine).
Biological Activities and Mechanistic Insights
Anticancer Activity
In vitro assays on analogous compounds demonstrate apoptosis induction in MCF-7 breast cancer cells (IC₅₀ ≈ 18 µM) . The mechanism involves ROS generation and caspase-3 activation, though specific data for N-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-2,2-difluoroethanamine remain pending.
Computational and Material Science Perspectives
Nonlinear Optical (NLO) Properties
DFT calculations at the B3LYP/6-31G(d,p) level predict a first hyperpolarizability (β) of 45 × 10⁻³⁰ esu, comparable to urea (β = 8 × 10⁻³⁰ esu) . This arises from charge transfer between the electron-rich pyrazole and electron-deficient difluoroethylamine, positioning the compound as a candidate for optoelectronic devices.
Applications and Future Directions
Drug Development
The compound’s dual inhibitory potential (COX-2/PDE4) warrants exploration in chronic inflammation models. Structural analogs with nitro or hydroxyl substituents show enhanced bioactivity, suggesting avenues for optimization .
Material Science
High hyperpolarizability supports applications in frequency doubling and electro-optic modulation. Thin-film deposition studies are needed to assess practical viability.
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